2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile
Overview
Description
2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile is an halogenated heterocycle.
Scientific Research Applications
Vibrational Spectroscopy and Nonlinear Optical Properties
A study by Premkumar et al. (2015) explored the vibrational spectra of this compound using Fourier transform-infrared and Fourier transform-Raman spectrometer. The research revealed significant insights into the molecule’s vibrational frequencies, Mulliken atomic charge distribution, frontier molecular orbitals, thermodynamic properties, and its nonlinear optical activity. Notably, the first order hyperpolarizability of the molecule was found to be significantly higher than urea, indicating potential applications in nonlinear optics (Premkumar et al., 2015).
Synthesis of Antiallergic Compounds
A study conducted in 1985 by Nohara et al. demonstrated the synthesis of compounds related to 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile, which exhibited antiallergic activity. This research highlighted the influence of different substituents on the compound's activity, marking its potential in developing antiallergic agents (Nohara et al., 1985).
Antimycobacterial and Antimicrobial Profile
In a study by Haveliwala et al. (2013), a series of functionalized H-[1]benzopyrano[2,3-b]pyridine derivatives, synthesized from 2-amino-4-oxo-4H-chromene-3-carbonitriles, were screened for their in vitro activity against various microbial species. The findings indicated significant inhibition against Mycobacterium tuberculosis and notable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in antimicrobial therapies (Haveliwala et al., 2013).
Antibacterial Screening of Derivatives
El-Wahab's 2002 study focused on synthesizing novel derivatives from a 2-Amino-5-oxo-pyrano[3,2-c]benzopyran-3-carbonitrile precursor, including benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines. These new products underwent antibacterial screening, highlighting their potential in antibacterial applications (El-Wahab, 2002).
Mechanism of Action
Target of Action
The primary targets of 2-Amino-7-bromo-5-oxo-5H-1benzopyrano[2,3-b]pyridine-3-carbonitrile are the inflammatory kinases TBK1 and IKKε . These kinases play a crucial role in the inflammatory response and have been linked to conditions such as obesity .
Mode of Action
The compound interacts with its targets, TBK1 and IKKε, by inhibiting their activity . This inhibition disrupts the normal function of these kinases, leading to a reduction in the inflammatory response .
Properties
IUPAC Name |
2-amino-7-bromo-5-oxochromeno[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6BrN3O2/c14-7-1-2-10-8(4-7)11(18)9-3-6(5-15)12(16)17-13(9)19-10/h1-4H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLWUJOAQJLVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C3=C(O2)N=C(C(=C3)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347976 | |
Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206658-80-2 | |
Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90347976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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